(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound It is characterized by its complex structure, which includes a butoxy group, a methoxy group, a cyano group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Butoxy-Methoxy Phenyl Intermediate: This step involves the reaction of 4-butoxy-3-methoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Addition of the Cyano Group: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of the Prop-2-enamide Structure: The final step involves the reaction of the cyano intermediate with 2,5-dichloroaniline in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dichlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Uniqueness
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-4-9-28-19-8-5-14(11-20(19)27-2)10-15(13-24)21(26)25-18-12-16(22)6-7-17(18)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,25,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUVMXFYFAOHAQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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